molecular formula C63H87CoN13O15P B1436955 Cyanocobalamin-d-carboxylic acid CAS No. 38218-55-2

Cyanocobalamin-d-carboxylic acid

Cat. No.: B1436955
CAS No.: 38218-55-2
M. Wt: 1356.3 g/mol
InChI Key: VPEYQLSBYFCWKI-UHFFFAOYSA-L
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Description

Contextualization within the Broader Cobalamin Family of Compounds

The cobalamins are a group of complex organometallic compounds essential for various metabolic processes in animals. wikipedia.org At the core of their structure lies a corrin (B1236194) ring with a central cobalt ion. wikipedia.org This cobalt atom can exist in different oxidation states, most commonly +1 (cob(I)alamin), +2 (cob(II)alamin), and +3 (cob(III)alamin), which dictates its reactivity and coordination. nih.govresearchgate.net The general structure of a cobalamin features this corrin ring, a lower axial ligand (often 5,6-dimethylbenzimidazole), and an upper axial ligand that defines the specific type of cobalamin. nih.gov For instance, in cyanocobalamin (B1173554), the upper ligand is a cyanide group, while in the biologically active coenzymes, it is a methyl group (methylcobalamin) or a 5'-deoxyadenosyl group (adenosylcobalamin). wikipedia.org

Cyanocobalamin-d-carboxylic acid is a derivative of cyanocobalamin where one of the seven peripheral propionamide (B166681) side chains on the corrin ring has been hydrolyzed to a carboxylic acid group. nih.gov Specifically, it is the d-isomer, indicating the position of this modification. This seemingly minor alteration significantly impacts the molecule's properties and has been instrumental in probing the structure-activity relationships of cobalamins. The presence of the carboxylic acid group provides a handle for chemical modifications and serves as a point of investigation into the influence of peripheral side chains on the central cobalt atom's function.

Historical Development of Cobalamin Derivative Research with a Focus on Carboxylic Acid Isomers

The journey to understand cobalamin derivatives began after the initial isolation and structural elucidation of vitamin B12 in the mid-20th century. karger.comacs.org Early research focused on understanding the fundamental chemistry of this complex molecule. A pivotal moment in the study of its derivatives was the discovery that mild acid hydrolysis of cyanocobalamin (vitamin B12) yielded a mixture of monocarboxylic acid isomers. nih.gov These were initially designated as the b-, d-, and e-isomers, corresponding to the hydrolysis of different propionamide side chains. nih.gov

The initial structural assignments of these isomers in the 1960s and 1970s proved to be a significant challenge. nih.gov Early nuclear magnetic resonance (NMR) methods were not definitive, and even X-ray and neutron diffraction studies failed to unambiguously locate the exact position of the newly formed carboxyl group. nih.gov This ambiguity persisted until the advent of more sophisticated analytical techniques in the 1980s. nih.gov A breakthrough came with the application of modern two-dimensional NMR spectroscopy. nih.govacs.org Through techniques like Heteronuclear Multiple-Bond Correlation (HMBC), researchers were able to definitively assign the structures of the b- and e-isomers. nih.gov The structure of the d-isomer, this compound, was subsequently assigned by a process of elimination. nih.gov This rigorous structural determination was crucial, as it required a reinterpretation of earlier studies that had used incorrect structural assignments for these isomers. nih.gov

Significance of Stereochemistry and Isomerism in Advanced Cobalamin Studies

The case of the cyanocobalamin monocarboxylic acid isomers underscores the critical importance of stereochemistry and isomerism in the field of cobalamin research. The specific spatial arrangement of atoms and functional groups in these complex molecules dictates their biological activity and chemical reactivity.

The corrin ring of cobalamins is not planar and possesses numerous chiral centers, leading to a complex three-dimensional structure. acs.org The different propionamide side chains, designated by letters a through g, are not chemically equivalent. Their distinct spatial orientations influence their accessibility to reagents and their role in interacting with enzymes. The selective hydrolysis to form the b, d, and e monocarboxylic acid isomers highlights this differential reactivity. nih.gov

Properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,17-bis(3-amino-3-oxopropyl)-12-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(14-17-49(82)83)38(70-55)23-42-58(6,7)35(12-15-43(63)76)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYQLSBYFCWKI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87CoN13O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Structural Characteristics, and Isomerism of Cyanocobalamin D Carboxylic Acid

Systematic Chemical Nomenclature and Related Terminology for Cobalamin Monocarboxylic Acids

The nomenclature of cobalamin derivatives, including their monocarboxylic acids, is governed by the IUPAC recommendations for corrinoids. fda.goviupac.orgqmul.ac.uk The core structure is the corrin (B1236194) ring, a macrocyclic system containing four reduced pyrrole (B145914) rings. wikipedia.org For derivatives of cyanocobalamin (B1173554) (Vitamin B12), the names are based on the cobalamin framework.

When a propionamide (B166681) side chain of the corrin ring is hydrolyzed to a carboxylic acid, the resulting compound is termed a cobalamin monocarboxylic acid. The specific isomer is denoted by a letter (b, d, or e) which corresponds to the position of the modified side chain on the corrin ring. nih.gov The systematic name for Cyanocobalamin-d-carboxylic acid is Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyanocobamic a,c,d,e,g-pentaamide, which precisely describes its chemical composition and the arrangement of its constituent parts. fda.gov Another common synonym that indicates the exact location of the carboxyl group is 32-Carboxycyanocobalamin. iupac.org

The terminology for these compounds can be complex, with various synonyms used in scientific literature. Understanding the systematic nomenclature is therefore essential for accurate identification and differentiation of these closely related molecules.

Overview of the Three Major Cyanocobalamin Monocarboxylic Acid Isomers (b, d, and e) Derived from Vitamin B12

Mild acid hydrolysis of Vitamin B12 (cyanocobalamin) does not occur randomly but selectively targets the three propionamide side chains designated as b, d, and e, leading to the formation of three corresponding monocarboxylic acid isomers. nih.gov These isomers, Cyanocobalamin-b-carboxylic acid, this compound, and Cyanocobalamin-e-carboxylic acid, are the primary products of this partial hydrolysis.

The initial structural assignments of these isomers were challenging. However, advancements in analytical techniques, particularly two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, have enabled the unambiguous identification of each isomer. nih.gov The structural determination of the b and e isomers was achieved through heteronuclear multiple-bond correlation (HMBC) experiments, which allowed for the precise assignment of the carboxyl group's position. The structure of the d-isomer was subsequently confirmed by a process of elimination. nih.gov

Unique Structural Features and Precise Position of the Carboxyl Group on the Corrin Ring of the d-Isomer

The defining structural feature of this compound is the presence of a single carboxyl group in place of a propionamide group on the corrin ring. This modification occurs at a specific location, distinguishing it from its b and e isomers.

Based on systematic nomenclature and spectroscopic evidence, the carboxyl group in the d-isomer is located on the propionamide side chain at the C-8 position of the corrin ring. This is reflected in the synonym 32-Carboxycyanocobalamin, where the numbering of the atoms follows the established system for corrinoids. fda.goviupac.org The corrin ring itself is a complex, three-dimensional structure with a central cobalt atom. The various side chains project from this central ring, and the conversion of one of these from a neutral amide to an acidic carboxyl group significantly alters the molecule's chemical properties.

The precise location of this carboxyl group was a subject of considerable research, with early studies using X-ray and neutron diffraction failing to definitively pinpoint its position. nih.gov It was the application of advanced 2D NMR techniques that ultimately provided the conclusive evidence to assign the structures of the b and e isomers, thereby confirming the position of the carboxyl group in the d-isomer by deduction. nih.gov

Relationship of this compound to the Core Cyanocobalamin (Vitamin B12) Structure

This compound is a direct chemical derivative of cyanocobalamin (Vitamin B12). Its formation involves the hydrolysis of one of the three accessible propionamide (-CH2-CH2-CONH2) side chains on the periphery of the corrin ring into a carboxylic acid (-CH2-CH2-COOH) group.

The conversion from the neutral amide to the negatively charged carboxylate (at physiological pH) alters the molecule's isoelectric point and its chromatographic behavior, which is the basis for the separation and purification of these monocarboxylic acid isomers.

Synthetic Methodologies and Derivatization Pathways for Cyanocobalamin D Carboxylic Acid

Non-Selective Mild Acid Hydrolysis of Cyanocobalamin (B1173554) as a Primary Research Route to Monocarboxylic Acid Mixtures

The initial and most common method for producing monocarboxylic acid derivatives of cyanocobalamin is through non-selective mild acid hydrolysis. nih.gov This process involves treating cyanocobalamin (Vitamin B12) with a mild acid, which leads to the hydrolysis of the peripheral propionamide (B166681) side chains. This reaction is not selective and results in a mixture of monocarboxylic acid isomers, primarily at the b, d, and e positions of the corrin (B1236194) macrocycle. nih.govresearchgate.net

The hydrolysis reaction targets the amide groups on the propionamide side chains, converting them into carboxylic acid functionalities. The conditions of the hydrolysis, such as the type of acid, its concentration, temperature, and reaction time, can influence the relative yields of the different isomers. However, achieving high selectivity for a specific isomer through this method alone is challenging.

The resulting mixture of cyanocobalamin-b-carboxylic acid, cyanocobalamin-d-carboxylic acid, and cyanocobalamin-e-carboxylic acid necessitates further separation and purification steps to isolate the desired d-isomer.

Characterization of this compound as a Byproduct in Related Cobalamin Syntheses

This compound is often identified as a byproduct in the synthesis of other cobalamin derivatives, particularly cyanocobalamin-b-carboxylic acid. usbio.net Its presence highlights the challenges in achieving regioselective modifications on the complex cobalamin structure. The characterization of this and other isomers was historically challenging. Early attempts using nuclear magnetic resonance (NMR), X-ray, and neutron diffraction failed to definitively assign the structures of the b, d, and e isomers. nih.gov

A breakthrough in the definitive assignment of these isomers came with the application of modern two-dimensional NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC). nih.gov These advanced spectroscopic methods allowed for the unambiguous identification of the b and e isomers. The structure of the this compound was subsequently assigned by a process of elimination after the other two isomers were definitively characterized. nih.gov The chemical shifts in the 13C NMR spectra, particularly the significant changes observed for the carboxyl group resonances between protonated (acidic pH) and deprotonated (alkaline pH) forms, were crucial for these assignments. nih.gov

Advanced Strategies for Research-Scale Isolation and Purification of Specific Cobalamin Monocarboxylic Acid Isomers from Mixtures

Given that mild acid hydrolysis yields a mixture of isomers, effective separation and purification techniques are crucial for obtaining pure this compound for research purposes. Chromatographic methods are the primary tools employed for this separation. Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been successfully used to resolve the different monocarboxylic acid isomers. nih.gov

Immunoaffinity chromatography (IAC) is another powerful technique for the isolation of cobalamins from complex matrices. nih.gov This method utilizes antibodies with high specificity for the cobalamin molecule, allowing for efficient purification. The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient elution, is optimized to achieve the best possible separation of the closely related isomers.

The table below summarizes the key techniques used for the isolation and purification of cobalamin monocarboxylic acid isomers.

Technique Principle Application in Cobalamin Isomer Separation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Effective in separating the slightly different polarities of the b, d, and e-monocarboxylic acid isomers. nih.gov
Immunoaffinity Chromatography (IAC) Highly specific binding between an antibody and its antigen (cobalamin).Used for the selective isolation of total cobalamins from crude mixtures before further isomer separation. nih.gov
Ion-Exchange Chromatography Separation based on the net charge of the molecules.Can be used to separate the isomers based on the different pKa values of their carboxylic acid groups. nih.gov

Exploration of Enzymatic or Biocatalytic Approaches for Targeted Modification of Cobalamin Structures

While chemical methods for modifying cobalamins often lack selectivity, enzymatic and biocatalytic approaches offer the potential for highly specific modifications. Enzymes involved in the biosynthesis and metabolism of cobalamin can be harnessed to perform targeted alterations on the corrin ring and its side chains. unl.eduamrita.edu

For instance, enzymes like methyltransferases and isomerases, which utilize cobalamin as a cofactor, demonstrate remarkable specificity in their interactions with the cobalamin molecule. unl.eduamrita.edu Research in this area explores the possibility of using these enzymes, or engineered versions of them, to catalyze the selective hydrolysis of a specific propionamide side chain, thereby producing a single monocarboxylic acid isomer like this compound.

This approach is still largely in the exploratory phase but holds significant promise for developing more efficient and selective synthetic routes to specific cobalamin derivatives. The ability of enzymes to work under mild conditions and with high chemo- and regioselectivity makes them attractive alternatives to traditional chemical synthesis.

Comparative Analysis of Different Chemical Modification Sites (e.g., b, d, e, c-positions) on the Cobalamin Macrocyclic Core

The different propionamide side chains (b, d, e, and c) on the cobalamin macrocycle exhibit varying degrees of reactivity and accessibility for chemical modification. researchgate.net The non-selective nature of mild acid hydrolysis suggests that the b, d, and e positions have comparable reactivity under these conditions. nih.gov

However, the c-position offers a pathway for selective modification. The c-acid can be synthesized selectively through a lactonization reaction followed by reduction. researchgate.net This provides a distinct advantage for targeted derivatization at this site compared to the b, d, and e positions, which require separation from an isomeric mixture.

The functional consequences of modifying these different positions can also vary. For example, modifications at the e-propionamide side chain have been shown to have minimal impact on the binding of the cobalamin to transport proteins like transcobalamin II (TCII). In contrast, conjugates at the b- and d-propionamide positions exhibit a reduced affinity for TCII. researchgate.net This highlights the importance of the specific modification site in retaining the biological activity of the resulting cobalamin derivative.

The table below provides a comparative overview of the different modification sites on the cobalamin core.

Modification Site Synthetic Accessibility Impact on TCII Binding Key Research Findings
b-position Accessible via non-selective acid hydrolysis. nih.govresearchgate.netDecreased affinity. researchgate.netPart of the isomeric mixture from hydrolysis; requires chromatographic separation.
d-position Accessible via non-selective acid hydrolysis. nih.govresearchgate.netDecreased affinity. researchgate.netThe focus of this article; its unambiguous assignment was achieved through advanced NMR techniques. nih.gov
e-position Accessible via non-selective acid hydrolysis. nih.govresearchgate.netLittle effect on affinity. researchgate.netModifications at this site are often preferred for maintaining biological transport.
c-position Selectively accessible via lactonization and reduction. researchgate.netNot extensively reported in the context of TCII binding.Offers a regioselective route for derivatization, avoiding isomeric mixtures.

Advanced Structural Elucidation and Spectroscopic Characterization of Cyanocobalamin D Carboxylic Acid

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Isomer Assignment

The definitive assignment of the three primary cyanocobalamin (B1173554) monocarboxylic acid isomers (b, d, and e) was accomplished using modern two-dimensional (2D) NMR methods. nih.gov Prior to this, structural assignments relied on less conclusive NMR techniques. nih.gov The comprehensive use of a suite of 2D NMR experiments allowed for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for the b and e isomers, which in turn allowed the d-isomer to be assigned by a process of elimination. nih.gov

The cornerstone of the unambiguous isomer assignment was the use of ¹H-detected Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy. nih.gov This powerful technique detects correlations between protons and carbons that are separated by two or three bonds. columbia.edu Researchers successfully assigned the ¹³C NMR signal of the critical carboxyl group for the b and e isomers based on their HMBC spectra. nih.gov A key finding was that the carboxyl group carbon resonances exhibited the most substantial changes in chemical shift when the pH was changed, moving from a protonated state at pH 2 to a deprotonated state at a pH greater than 7. nih.gov This pH-dependent shift was instrumental in locating and assigning the carboxyl group to a specific side chain, thereby identifying the isomer. nih.gov

To effectively use HMBC for assigning the carboxyl group, it was first necessary to assign the proton signals of the methylene (B1212753) (CH₂) groups within the propionamide (B166681) side chains. nih.gov This was achieved using a combination of homonuclear 2D NMR experiments, including Homonuclear Hartmann-Hahn (HOHAHA), COSY (Correlation Spectroscopy), and TOCSY (Total Correlation Spectroscopy). nih.govresearchgate.net These techniques establish correlations between protons that are coupled to each other within a spin system, allowing for the mapping of the entire proton network of each side chain. protein-nmr.org.uk

Table 1: Homonuclear Correlation NMR Techniques An interactive table detailing the purpose of various NMR spectroscopy methods.

NMR TechniquePrimary Purpose in this Context
COSY Establishes correlations between protons on adjacent carbons, identifying neighboring protons.
TOCSY/HOHAHA Establishes correlations between all protons within a coupled spin system, identifying all protons on a specific side chain. nih.govprotein-nmr.org.uk

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) was employed to investigate the conformation and spatial proximity of atoms within the molecule. nih.gov NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through chemical bonds. researchgate.net This information is crucial for determining the three-dimensional solution structure of complex molecules like cobalamin derivatives and understanding the orientation of the side chains relative to the corrin (B1236194) ring. nih.govrsc.org

¹H-detected Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy was utilized to establish direct, one-bond correlations between protons and the carbon atoms they are attached to. nih.govcolumbia.edu This experiment was fundamental in assigning the resonances for all protonated ¹³C nuclei. researchgate.net By correlating the already-assigned proton signals from homonuclear experiments to their directly bonded carbons, a significant portion of the ¹³C spectrum could be mapped accurately, which was a prerequisite for the more complex HMBC analysis. nih.govresearchgate.net

The ultimate differentiation of the b, d, and e isomers hinged on Carbon-13 NMR chemical shift analysis. nih.gov The position of the single carboxyl group in each isomer creates a unique electronic environment, leading to distinct ¹³C chemical shifts for the carboxyl carbon and adjacent atoms. As noted previously, the carboxyl group resonances were particularly sensitive to pH changes, providing a clear marker for their identification. nih.gov After the b and e isomers were definitively assigned using HMBC and other techniques, the d-isomer was unequivocally identified by difference. nih.gov This rigorous assignment process was so detailed that, by comparing the new spectra of the b and e isomers, researchers were able to reassign nearly a quarter of the resonances in the original ¹³C NMR spectrum of vitamin B12 itself. nih.gov

Table 2: Principle of Isomer Differentiation by ¹³C NMR This table illustrates the concept of how pH-dependent chemical shifts of the carboxyl carbon are used to identify isomers.

IsomerSide Chain ModifiedKey ¹³C NMR Observation
Cyanocobalamin-b-carboxylic acid b-propionamideCarboxyl carbon resonance identified via HMBC; shows significant chemical shift change between pH 2 and pH >7. nih.gov
Cyanocobalamin-d-carboxylic acid d-propionamideAssigned by difference after unambiguous identification of the b and e isomers. nih.gov
Cyanocobalamin-e-carboxylic acid e-propionamideCarboxyl carbon resonance identified via HMBC; shows significant chemical shift change between pH 2 and pH >7. nih.gov

Historical Challenges in Unambiguous Structural Determination via X-ray and Neutron Diffraction for Carboxyl Group Localization

Prior to the successful application of modern 2D NMR, researchers attempted to use X-ray and neutron diffraction to locate the position of the carboxyl group on the monocarboxylic acid isomers of cyanocobalamin. nih.gov However, both of these powerful structural biology techniques failed to provide an unambiguous assignment. nih.govacs.org

X-ray crystallography, which relies on the diffraction of X-rays by the electron clouds of atoms, is a standard method for determining molecular structures. epj-conferences.org In the case of the cyanocobalamin monocarboxylic acids, the large size and complexity of the molecule made it exceedingly difficult to pinpoint the exact location of a single carboxyl group, which differs from a primary amide group by only one oxygen atom replacing a nitrogen and two hydrogens.

Neutron diffraction is often complementary to X-ray crystallography because it interacts with atomic nuclei and is exceptionally good at locating hydrogen atoms. epj-conferences.org This would seem ideal for differentiating a -COOH group from a -CONH₂ group. However, the technique has its own significant challenges, including the requirement for much larger crystals than are needed for X-ray diffraction and the inherently low flux of neutron sources, which can limit data quality. epj-conferences.org For the cobalamin isomers, these technical hurdles prevented the unambiguous localization of the carboxyl group. nih.gov This failure underscored the limitations of diffraction methods for this particular problem and highlighted the necessity of the advanced, solution-state NMR techniques that ultimately solved the structural puzzle. nih.gov

Reinterpretation of Pre-1980 Cobalamin Research Studies Based on Revised Isomer Assignments

The understanding of cobalamin chemistry and its biological interactions was significantly impacted by the definitive structural reassignment of its monocarboxylic acid derivatives in the late 1980s. Prior to this, research that utilized what was presumed to be this compound was, in fact, often working with a different isomer. This necessitated a critical re-evaluation of a substantial body of scientific literature, particularly studies concerning the mechanisms of B12-dependent enzymes.

Before 1980, the structural assignments of the cyanocobalamin monocarboxylic acid isomers, formed by the mild acid hydrolysis of the propionamide side chains at positions b, d, and e of the corrin ring, were based on less conclusive analytical methods. nih.gov X-ray and neutron diffraction studies had failed to unambiguously determine the precise location of the carboxyl group among these isomers. nih.gov This ambiguity led to incorrect structural assignments that were widely used in the scientific community.

A landmark 1989 study by Pagano and Marzilli employed modern two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to provide unambiguous assignments for these isomers. nih.govacs.org Through the use of advanced techniques such as 1H-detected heteronuclear multiple-bond correlation (HMBC), they were able to definitively identify the b and e isomers. The d isomer was subsequently assigned by a process of elimination. nih.gov

The following table summarizes the corrected assignments of the cyanocobalamin monocarboxylic acid isomers, which has been crucial for the reinterpretation of pre-1980 research.

IsomerPrevious Assignment (Pre-1980)Corrected Assignment (Post-1989)
Cyanocobalamin-b-carboxylic acidIncorrectly identifiedUnambiguously assigned by 2D NMR nih.gov
This compoundIncorrectly identifiedAssigned by difference after b and e isomer identification nih.gov
Cyanocobalamin-e-carboxylic acidIncorrectly identifiedUnambiguously assigned by 2D NMR nih.gov

This re-evaluation underscores the critical importance of precise structural elucidation in biochemical research. The corrected isomer assignments have provided a more accurate foundation for understanding the intricate interactions between cobalamins and their dependent enzymes, thereby refining our knowledge of vitamin B12's biological functions.

Biochemical Interactions and Enzymatic Recognition of Cyanocobalamin D Carboxylic Acid

Differential Binding Affinity and Recognition by Cobalamin Transport Proteins

The transport of cobalamins in the body is a complex process mediated by specific binding proteins. Transcobalamin II (TCII) is a key plasma protein responsible for the delivery of cobalamin to all cells. wikipedia.orgrndsystems.comnih.gov The structural integrity of the cobalamin molecule is crucial for high-affinity binding to these transport proteins.

The modification of a propionamide (B166681) side chain on the corrin (B1236194) ring to a carboxylic acid, as in cyanocobalamin-d-carboxylic acid, introduces a negative charge and alters the three-dimensional structure of the molecule. This change is likely to reduce its binding affinity to TCII. In vitro uptake studies have demonstrated that cellular internalization of cobalamin is a receptor-mediated process that relies on the recognition of the TCII-cobalamin complex. nih.govnih.govresearchgate.net Therefore, a reduced affinity of this compound for TCII would likely lead to decreased cellular uptake compared to cyanocobalamin (B1173554).

Table 1: Comparative Binding Characteristics of Cobalamins and Analogs to Transport Proteins

CompoundTransport ProteinRelative Binding AffinityImplications for Cellular Uptake
CyanocobalaminTranscobalamin II (TCII)HighEfficient uptake
CobinamideTranscobalamin II (TCII)LowInefficient uptake nih.gov
AdenosyladeninylcobamideIntrinsic Factor (IF)Very Low (6 orders of magnitude weaker than AdoCbl)Negligible uptake via this pathway nih.gov
This compound Transcobalamin II (TCII) Predicted to be lower than cyanocobalamin Likely reduced cellular uptake

Note: Data for this compound is inferred based on the known specificity of cobalamin transport proteins.

Substrate Specificity and Allosteric Modulation in Cobalamin-Dependent Enzyme Systems

In humans, two essential enzymes, methionine synthase (MS) and methylmalonyl-CoA mutase (MMUT), require cobalamin as a cofactor. biorxiv.orgbiorxiv.org The modification in this compound can affect its ability to be converted into the active coenzyme forms (methylcobalamin for MS and adenosylcobalamin for MMUT) and its interaction with the apoenzymes.

Methionine synthase catalyzes the remethylation of homocysteine to methionine, a crucial step in the one-carbon metabolism. nih.govnih.gov This reaction requires methylcobalamin (B1676134) as an intermediate methyl carrier. proteopedia.orgebi.ac.uk The enzyme's active site is highly specific for its substrates and cofactor. Structural analogs of vitamin B12 have been shown to inhibit methionine synthase. researchgate.net While direct studies on this compound are lacking, modifications to the amide side chains of the corrin ring have been shown to act as antagonists of vitamin B12, leading to the inhibition of cobalamin-dependent enzymes. researchgate.net The introduction of a carboxylic acid group could interfere with the proper positioning of the cofactor in the active site, thereby hindering the catalytic cycle.

Methylmalonyl-CoA mutase (MMUT) is a mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key reaction in the catabolism of certain amino acids and odd-chain fatty acids. nih.govtaylorandfrancis.com This enzyme utilizes adenosylcobalamin as its cofactor. researchgate.net Studies on various naturally occurring cobalamin analogs have revealed that MMUT can function with different cobamides, although with varying efficiencies. nih.govnih.gov These studies have shown differences in binding affinity (Kd), binding kinetics, and the concentration required for half-maximal activity (KM, app) depending on the structure of the cobamide. nih.gov

While cobalamin is the most effective cofactor, other analogs can support MMUT function. nih.govnih.gov However, it is also possible for analogs to act as inhibitors. researchgate.net The presence of the d-carboxylic acid group on the corrin ring of cyanocobalamin could potentially alter its interaction with MMUT, either by preventing its conversion to the active adenosyl form or by impeding its binding to the enzyme's active site.

Table 2: Effects of Cobalamin Analogs on Cobalamin-Dependent Enzymes

EnzymeCobalamin AnalogObserved EffectReference
Methionine SynthasePseudovitamin B12No coenzyme or inhibitory activity researchgate.net
Methylmalonyl-CoA MutasePseudovitamin B12No coenzyme or inhibitory activity researchgate.net
Methylmalonyl-CoA MutaseVarious natural cobamidesAct as cofactors with varying efficiency nih.govnih.gov
Methionine Synthase & Methylmalonyl-CoA MutaseAnalogs with modified c-position amide groupInhibition researchgate.net

Role as a Metabolite or Analog in Microbial Metabolism and Growth Studies

Microorganisms, particularly algae like Euglena gracilis, have been instrumental in studying cobalamin metabolism and requirements.

Studies on the growth of Euglena gracilis have shown that the dicarboxylic acid of cyanocobalamin is inactive in promoting its growth. nih.govbmj.com This suggests that Euglena gracilis is unable to utilize this modified form of vitamin B12. The biosynthesis of cobalamin in some bacteria involves a series of amidation steps to convert carboxylic acid groups on the corrin ring to amides. kent.ac.uk However, the inactivity of this compound in Euglena gracilis indicates that this organism likely lacks the specific enzymes required to amidate the d-carboxylic acid group and convert it into a biologically active "complete cobalamin." While some microorganisms can salvage and modify cobalamin precursors, the evidence suggests that Euglena gracilis does not possess the necessary machinery to utilize this compound. nih.govbmj.comnih.gov

Metabolic Transformations and Analog Reactivity of Cyanocobalamin D Carboxylic Acid in Model Biological Systems

In Vitro and Ex Vivo Studies of Biotransformation Pathways of the d-Carboxylic Acid Isomer

Cyanocobalamin-d-carboxylic acid is one of three principal monocarboxylic acid isomers generated from the mild acid hydrolysis of the b-, d-, and e-propionamide side chains of the parent vitamin B12 molecule. nih.gov Its formation is often considered a non-selective process that can occur during chemical synthesis or degradation, where it may be present as a by-product in the synthesis of other isomers like cyanocobalamin-b-carboxylic acid. researchgate.netusbio.net

The primary biotransformation of cyanocobalamin (B1173554) within biological systems involves the enzymatic conversion into its two active coenzyme forms: methylcobalamin (B1676134) and 5'-deoxyadenosylcobalamin. mdpi.comnih.gov This process is initiated by the decyanation of cyanocobalamin, a reaction catalyzed by the MMACHC gene product and cobalamin reductases. wikipedia.org Following this, the cobalt ion is reduced, and either a methyl group or a 5'-deoxyadenosyl group is attached. wikipedia.org

While the metabolic fate of cyanocobalamin is well-documented, specific biotransformation pathways for this compound are not extensively detailed in the scientific literature. The initial step in its formation is the hydrolysis of the d-propionamide side chain. Once formed, it is plausible that it could enter the general cellular cobalamin processing pathway. However, modifications to the corrin (B1236194) ring's side chains can impact recognition and binding by transport proteins and enzymes essential for these conversions. researchgate.net For instance, the cellular uptake of cobalamin requires binding to the transport protein transcobalamin (TC), and subsequent intracellular processing is mediated by a series of enzymes that recognize the structure of the vitamin. mdpi.comnih.gov Alterations, such as the presence of a carboxyl group, may affect the efficiency of these processes. Studies on hydrolytic degradation products have suggested they are not biologically active. researchgate.net

The table below outlines the key stages of intracellular cobalamin metabolism, which provides a framework for understanding the potential, albeit likely altered, processing of the d-carboxylic acid isomer.

Metabolic StepDescriptionPrimary LocationKey Molecules Involved
Cellular UptakeInternalization of the cobalamin-transcobalamin (TC) complex via a cell surface receptor.Cell MembraneTranscobalamin (TC), CD320 Receptor
Lysosomal ReleaseRelease of cobalamin from the TC protein within the lysosome.LysosomeLysosomal enzymes
Decyanation & ReductionRemoval of the cyanide ligand from cyanocobalamin and reduction of the cobalt ion from Co(III) to Co(II).CytosolMMACHC, Cobalamin reductases
Coenzyme Synthesis (Cytosolic)Methylation of cob(I)alamin to form methylcobalamin, a cofactor for methionine synthase.CytosolMethionine synthase, SAMe
Coenzyme Synthesis (Mitochondrial)Adenosylation of cob(II)alamin to form adenosylcobalamin, a cofactor for methylmalonyl-CoA mutase.MitochondriaMMAB, ATP

Comparative Reactivity and Stability of the d-Carboxylic Acid Isomer in Defined Biological Matrices

The stability of cobalamins is a crucial factor in their biological efficacy. Cyanocobalamin is noted for its high stability compared to other analogs, such as methylcobalamin or hydroxocobalamin (B81358), particularly against photodecomposition. nutritionfacts.orgargalys.com However, the introduction of a carboxyl group by hydrolyzing a propionamide (B166681) side chain can alter this stability profile.

Studies comparing cyanocobalamin (B12) and hydroxocobalamin (B12b) in the presence of ascorbic acid have shown that both degrade via first-order kinetics, but at significantly different rates. nih.gov Hydroxocobalamin is considerably less stable than cyanocobalamin in such conditions. nih.govresearchgate.net The rate of interaction with ascorbic acid is about 20 to 100 times faster for hydroxocobalamin than for cyanocobalamin, depending on the pH. nih.gov The highest rates of degradation for both compounds are observed around pH 5. nih.gov

The following table provides a comparative overview of the degradation kinetics of cyanocobalamin and hydroxocobalamin in the presence of ascorbic acid, which serves as a model for understanding how structural changes affect stability.

ParameterCyanocobalamin (B12)Hydroxocobalamin (B12b)Reference
Degradation KineticsApparent first-orderApparent first-order nih.gov
Half-life (t½) in 0.25 × 10⁻³ M Ascorbic Acid13.7 to 137.5 hours2.5 to 87.5 hours nih.gov
Second-Order Rate Constant (M⁻¹s⁻¹)0.05–0.28 × 10⁻²1.10–30.08 × 10⁻² nih.gov
General StabilityMarkedly more stableLess stable nutritionfacts.orgresearchgate.net

Influence of the Carboxyl Group Position on the Redox Chemistry of the Central Cobalt Ion

The biological activity of cobalamins is intrinsically linked to the rich redox chemistry of the central cobalt ion, which can exist in three primary oxidation states: Co(III), Co(II), and Co(I). researchgate.netnih.govnumberanalytics.com The transition between these states is fundamental to the catalytic cycles of B12-dependent enzymes. nih.gov The Co(III) state is found in stable forms like cyanocobalamin, while the Co(II) (cob(II)alamin or B12r) and Co(I) (cob(I)alamin or B12s) states are crucial reactive intermediates. researchgate.netnih.gov

The redox potential of the cobalt ion is finely tuned by its coordination environment, including the axial ligands (the group above the corrin ring and the dimethylbenzimidazole base below) and the surrounding protein structure. researchgate.netresearchgate.netnih.gov For example, enzymatic reactions often involve displacing the dimethylbenzimidazole base (a "base-off" conformation), which weakens the bond to the upper axial ligand and modulates the redox potential to a range suitable for catalysis within the cell. nih.govnih.gov

The introduction of a carboxyl group at the d-position of the corrin ring, replacing a neutral propionamide group, introduces a fixed negative charge on the periphery of the macrocycle. While this modification does not directly alter the axial ligands, it can exert an electronic influence on the π-electron system of the corrin ring. This, in turn, could modulate the electron density at the central cobalt ion, thereby affecting its redox potential (the ease with which it gains or loses electrons). Although direct electrochemical studies on this compound are not widely reported, it is chemically plausible that altering the electronic character of the equatorial corrin ligand would have a measurable effect on the Co(III)/Co(II) and Co(II)/Co(I) redox couples. This could potentially impact the efficiency of its conversion to the active coenzyme forms, which rely on precise redox tuning. nih.gov

The table below summarizes the key characteristics of the different cobalt oxidation states in cobalamins.

Oxidation StateCommon NameCoordination GeometryBiological Role/SignificanceReference
Co(III)Cob(III)alaminHexacoordinate (octahedral)Stable, "resting" state (e.g., in Cyanocobalamin, Hydroxocobalamin). Must be reduced to become active. nih.govresearchgate.net
Co(II)Cob(II)alamin (B12r)Pentacoordinate (square pyramidal)A radical species formed during reduction of Co(III) or homolytic cleavage of the Co-C bond in adenosylcobalamin. Intermediate in coenzyme synthesis. nih.govresearchgate.net
Co(I)Cob(I)alamin (B12s)Tetracoordinate (square planar)A powerful nucleophile. The reactive species that is alkylated to form methylcobalamin and adenosylcobalamin. wikipedia.orgnih.gov

Advanced Analytical Chemistry Methodologies for Cyanocobalamin D Carboxylic Acid Analysis

High-Resolution Chromatographic Separation and Characterization of Corrinoid Carboxylic Acid Mixtures

The separation of corrinoid carboxylic acids from their parent compounds and other analogues is a challenging analytical task due to their structural similarity. High-resolution chromatography is the cornerstone for achieving the necessary separation to allow for accurate characterization and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with UV/Visible spectrophotometric detection is a robust and widely used method for the analysis of cyanocobalamin (B1173554) and its derivatives. service.gov.uk The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For corrinoids, reversed-phase columns, particularly C8 and C18 types, are frequently employed. rsc.orgresearchgate.net

The chromatographic separation is typically achieved using a gradient mobile phase consisting of an aqueous component, often acidified with 0.1% formic acid to improve peak shape, and an organic modifier like acetonitrile. rsc.orgresearchgate.netscispace.com The use of immunoaffinity cartridges for sample clean-up and concentration prior to HPLC analysis is a common strategy, especially for complex matrices, as it selectively isolates Vitamin B12 and its related compounds, thereby improving the reliability of detection. service.gov.uk

Detection is performed by monitoring the column eluent at specific wavelengths where the corrinoids exhibit strong absorbance. Cyanocobalamin and its derivatives have a characteristic absorbance spectrum, with a prominent peak around 361 nm, which is often used for quantification. service.gov.ukmt.commt.com Another wavelength, 550 nm, can also be utilized for detection. researchgate.net The method's linearity has been demonstrated over concentration ranges such as 0.5 µg/mL to 10 µg/mL, with a limit of detection for the HPLC system reported to be approximately 0.02 µg/mL in the injected solution. service.gov.uk

Table 1: Example HPLC-UV/VIS Parameters for Corrinoid Analysis This table is interactive. Column headers can be clicked to sort the data.

Parameter Condition Source(s)
Column Type Reversed-Phase: Agilent Zorbax C8, Waters Symmetry C18 rsc.orgresearchgate.net
Mobile Phase A 0.1% Formic Acid in Water rsc.orgresearchgate.netscispace.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile rsc.orgresearchgate.netscispace.com
Detection Wavelength 361 nm or 550 nm service.gov.ukresearchgate.net

| Sample Preparation | Immunoaffinity Column Clean-up | service.gov.uk |

To overcome the limitations of UV/VIS detection and achieve higher specificity and sensitivity, HPLC is often hyphenated with mass spectrometry (LC-MS). waters.com This technique combines the powerful separation capabilities of LC with the mass-analyzing capability of MS, which can determine the mass-to-charge ratio (m/z) of the eluting compounds. The use of MS-compatible mobile phases, such as those containing volatile acids like formic acid instead of non-volatile phosphate (B84403) buffers, is crucial. waters.com

LC-tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and is the gold standard for quantifying trace levels of analytes in complex matrices. researchgate.netnih.govdyadlabs.com In this setup, a specific precursor ion of the target analyte (e.g., Cyanocobalamin-d-carboxylic acid) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances quantification accuracy. nih.gov For cyanocobalamin, the doubly charged ion [M+2H]²⁺ at m/z 678.4 is often used as the precursor ion for MS/MS analysis. nih.gov The sensitivity of these methods is exceptional, with reported limits of detection in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, such as 2 ppb or 57 pg/g. waters.comnih.gov

Spectroscopic Quantification and Determination of Detection Limits for Low-Concentration Analytes

Spectroscopic methods are essential for both the quantification of cyanocobalamin derivatives and the confirmation of their chemical structure.

UV/VIS spectrophotometry is a straightforward method for quantifying cyanocobalamin derivatives in solution, based on the Beer-Lambert law. mt.commt.com The characteristic absorption spectrum of cyanocobalamin serves as a basis for its identification and quantification. shimadzu.com In a borate (B1201080) buffer at pH 10, cyanocobalamin exhibits a distinct absorption maximum at 361 nm with a molar absorptivity (ε) of 27,500 M⁻¹cm⁻¹. photochemcad.com

For mixtures where spectral overlap occurs, derivative spectrophotometry can be employed. nih.gov This technique uses the first or higher-order derivative of the absorbance spectrum to resolve overlapping peaks, allowing for the direct determination of compounds like cyanocobalamin and hydroxocobalamin (B81358) in biological media without prior extraction. nih.gov Using this approach, a minimum detection limit of approximately 5 µM can be achieved for both compounds. nih.gov

Table 2: UV/VIS Spectrophotometric Data for Cyanocobalamin This table is interactive. Column headers can be clicked to sort the data.

Parameter Value Conditions Source(s)
Absorption Maximum (λmax) 361 nm Borate Buffer (pH 10) photochemcad.com
Molar Absorptivity (ε) 27,500 M⁻¹cm⁻¹ at 361 nm photochemcad.com

| Detection Limit (Derivative) | ~5 µM | Biological Media | nih.gov |

Mass spectrometry is an indispensable tool for the unambiguous identification and sensitive quantification of this compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which aids in determining the elemental composition and confirming the identity of the analyte.

For structural elucidation, tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns. The fragmentation of the cyanocobalamin core yields characteristic product ions. For instance, fragmentation of the doubly charged precursor ion ([M+2H]²⁺) results in significant fragments such as the one at m/z 359.1, corresponding to the dimethylbenzimidazole (DMBI) nucleotide portion of the molecule ([DMBI + sugar + PO3 + H]⁺). researchgate.net The transition from the precursor ion (e.g., m/z 678.43) to a specific product ion (e.g., m/z 147.15) is frequently used for highly selective quantification in MRM mode. nih.gov The exceptional sensitivity of MS allows for the detection and quantification of trace amounts, with limits of detection (LOD) reported as low as 0.03 µg/L and limits of quantitation (LOQ) at 0.1 µg/L. nih.gov

Table 3: Characteristic Mass Spectrometry Data for Cyanocobalamin This table is interactive. Column headers can be clicked to sort the data.

Ion Type m/z Value Description Source(s)
Precursor Ion 678.4 Doubly charged molecule [M+2H]²⁺ nih.govresearchgate.net
Fragment Ion 359.1 [DMBI + sugar + PO3 + H]⁺ researchgate.net

| Fragment Ion | 147.15 | Used for quantification | nih.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for confirming the presence of specific functional groups within a molecule, providing direct evidence of its structure. nih.gov For this compound, FT-IR is particularly useful for confirming the conversion of a propionamide (B166681) side chain to a carboxylic acid. This is identified by the appearance of a characteristic carbonyl (C=O) stretching band for the carboxylic acid group, which is expected around 1700 cm⁻¹.

Furthermore, FT-IR can identify structural markers for the entire corrinoid structure. Key bands for cyanocobalamin include the cyanide (C≡N) stretching frequency near 2130 cm⁻¹, the amide I (C=O) stretching mode of the propionamide side chains around 1630-1670 cm⁻¹, and corrin (B1236194) ring "breathing" modes at approximately 1575 and 1545 cm⁻¹. nih.gov These specific absorption bands provide a molecular fingerprint, confirming the identity and structural integrity of the compound.

Table 4: Key FT-IR Bands for Corrinoid and Carboxylic Acid Identification This table is interactive. Column headers can be clicked to sort the data.

Wavenumber (cm⁻¹) Assignment Significance Source(s)
~2130 cm⁻¹ Cyanide (C≡N) stretch Confirms cyano- group nih.gov
~1700 cm⁻¹ Carboxyl (C=O) stretch Confirms carboxylic acid functional group
~1630-1670 cm⁻¹ Amide I (C=O) stretch Propionamide side chains nih.govresearchgate.net

Novel Extraction and Preconcentration Techniques for Corrinoid Carboxylic Acids (e.g., Magnetic Nanoparticle Sorption)

The accurate quantification of corrinoid carboxylic acids, such as this compound, from complex matrices necessitates highly efficient and selective sample preparation methods. Traditional extraction techniques often face challenges related to low recovery, significant matrix interference, and the use of large volumes of organic solvents. To overcome these limitations, novel extraction and preconcentration techniques centered on magnetic nanoparticle (MNP) sorption have emerged as a powerful alternative. This approach, known as magnetic solid-phase extraction (MSPE), leverages the unique properties of MNPs, including their high surface-area-to-volume ratio, ease of modification, and convenient separation from sample solutions using an external magnetic field. nih.gov

The core of the MSPE technique involves the functionalization of magnetic nanoparticles, typically composed of iron oxides like magnetite (Fe₃O₄), to facilitate the selective adsorption of target analytes. nih.gov For the extraction of corrinoids, which are large and structurally complex molecules, various surface modifications have been explored to enhance sorption efficiency and selectivity.

One successful strategy involves modifying Fe₃O₄ nanoparticles with sodium dodecyl sulfate (B86663) (SDS). This modification creates a surface that can effectively adsorb vitamin B12 (cyanocobalamin) from aqueous solutions. In a study focused on pharmaceutical formulations, this method demonstrated high efficiency, with the analyte being desorbed using an alkali 1-propanol (B7761284) solution. Under optimized conditions, the method achieved an impressive preconcentration factor of 184 and a low limit of detection of 1.0 µg L⁻¹. nih.gov

Another advanced approach utilizes core-shell magnetic nanoparticles. For instance, nanoparticles with a magnetic Fe₃O₄ core and a shell composed of multi-walled carbon nanotubes (MWCNTs) and nanodiamonds have been developed for the MSPE of vitamin B12 from food matrices prior to HPLC analysis. nih.gov This composite structure combines the magnetic separability of the core with the high adsorptive capacity of the carbon-based shell, leading to a method with a detection limit of 2.85 ng mL⁻¹. nih.gov

For corrinoid carboxylic acids specifically, the presence of the carboxyl group can be exploited for targeted extraction. While direct studies on this compound are limited, research on the sorption of cyanocobalamin onto bare iron oxide nanoparticles (IONPs) has shown that the process can be significantly enhanced by using perfluorinated carboxylic acids as amphiphilic agents. These agents facilitate the interaction between the corrinoid and the nanoparticle surface. In one study, the use of heptafluorobutyric acid (HFBA) and trichloroacetic acid (TCAA) as additives resulted in maximum adsorption capacities exceeding 6 mg g⁻¹, with specific values of 8.9 mg g⁻¹ and 7.7 mg g⁻¹, respectively. This indicates that the chemical environment can be tailored to promote the sorption of corrinoids, a principle that is directly applicable to their carboxylic acid derivatives.

The general workflow of an MSPE procedure for corrinoid carboxylic acids can be summarized in the following steps, with typical parameters outlined in the table below:

Adsorbent Addition: The functionalized magnetic nanoparticles are dispersed into the sample solution containing the target corrinoid carboxylic acid.

Adsorption: The mixture is agitated for a specific period to allow for the adsorption of the analyte onto the nanoparticle surface. This step is often pH-dependent to optimize the interaction.

Magnetic Separation: An external magnet is applied to the vessel, causing the nanoparticles with the adsorbed analyte to aggregate, allowing for the simple decantation of the sample supernatant.

Washing: The nanoparticles are washed to remove any non-specifically bound matrix components.

Elution: The target analyte, such as this compound, is desorbed from the nanoparticles using a small volume of a suitable eluent.

Analysis: The concentrated and purified eluate is then analyzed using an appropriate analytical instrument, such as HPLC-UV or LC-MS.

Table 1: Typical Parameters for Magnetic Solid-Phase Extraction of Corrinoids
ParameterDescriptionTypical Range/ValueReference
Nanoparticle CoreThe magnetic material forming the base of the sorbent.Fe₃O₄ (Magnetite) nih.gov
Surface ModifierChemical agent coated on the nanoparticle to enhance selectivity.Sodium Dodecyl Sulfate (SDS), MWCNTs, Perfluorinated Acids nih.govnih.gov
Sample pHThe pH of the sample solution during the adsorption step.4.0 - 8.0 nih.gov
Adsorption TimeThe duration of contact between the sorbent and the sample.10 - 30 minutes nih.gov
EluentThe solvent used to desorb the analyte from the nanoparticles.Alkali 1-Propanol, Aqueous KH₂PO₄ solution nih.gov
Preconcentration FactorThe ratio of the initial sample volume to the final eluent volume.Up to 184 nih.gov

The application of magnetic nanoparticle sorption represents a significant advancement in the analysis of corrinoid carboxylic acids. Its simplicity, speed, efficiency, and the minimal use of organic solvents make it a superior green chemistry approach for sample preparation in complex matrices.

Critical Evaluation of Microbiological Assays for Specificity to this compound Versus Other Corrinoids

Microbiological assays have historically been a cornerstone for the quantification of vitamin B12 activity in various samples. These assays are based on the principle that certain microorganisms require vitamin B12 for growth, and the extent of their growth in a controlled medium is proportional to the concentration of the vitamin. The most commonly used organism for this purpose is Lactobacillus leichmannii (also classified as Lactobacillus delbrueckii subsp. lactis). bevital.nonih.govnih.goveuropa.eursc.org While these methods are sensitive and measure the biological activity of the vitamin, their critical limitation lies in their lack of specificity, particularly when analyzing samples containing a mixture of different corrinoids.

The fundamental issue is that L. leichmannii can respond not only to cyanocobalamin but also to other corrinoids and their analogues, often referred to as "pseudovitamins." nih.gov These related compounds may differ in the nucleotide base of the lower ligand or have modifications to the corrin ring, such as the presence of carboxylic acid groups. This cross-reactivity means that a standard microbiological assay will report a total "vitamin B12 activity," which may not accurately reflect the concentration of a specific corrinoid like cyanocobalamin or its derivative, this compound.

The specificity of these assays is a significant concern in regulatory and research contexts. For instance, in an evaluation of cyanocobalamin as a feed additive, European authorities noted concerns about the applicability of the L. leichmannii assay for quantification in complex matrices like premixtures and feedingstuffs, precisely because of its inability to distinguish between different forms of the vitamin. europa.eu

To address this lack of specificity, other analytical approaches have been developed. Radioimmunoassays (RIA), for example, offer improved specificity. In one study, an RIA was developed using antisera raised in rabbits immunized with a monocarboxylic acid derivative of cyanocobalamin coupled to human serum albumin. bmj.com This approach is highly relevant as it demonstrates that antibodies can be generated to target specific features of the cobalamin molecule, including carboxylic acid modifications. The resulting assay showed significantly reduced interference from other corrinoids. The table below highlights the cross-reactivity of this specific RIA with other cobalamin analogues, demonstrating its enhanced specificity compared to microbiological methods. bmj.com

Table 2: Cross-Reactivity of a Radioimmunoassay Using Antiserum to a Cyanocobalamin Monocarboxylic Acid Derivative
CompoundLevel of Cross-Reactivity (%)Reference
Cyanocobalamin100 bmj.com
Dicyanide Cobinamide9.8 bmj.com
Hydroxocobalamin8.1 bmj.com

The data clearly shows that while the assay is highly specific for cyanocobalamin, it still exhibits some minor cross-reactivity with cobinamide (the corrin ring without the nucleotide loop) and hydroxocobalamin. This underscores the challenge of achieving absolute specificity.

For microbiological assays themselves, attempts have been made to create differential assays. These methods may use multiple test organisms with different corrinoid requirements or employ separation techniques like ionophoresis prior to the microbiological assay to distinguish between compounds. nih.gov For example, a differential assay for Vitamin B12 and Pseudovitamin B12 has been described, highlighting the long-standing effort to overcome the specificity limitations. nih.gov

Research Applications and Utility of Cyanocobalamin D Carboxylic Acid in Advanced Biochemical Studies

Development of Chemically Modified Cobalamin Probes for Protein-Ligand Interaction Studies

The carboxylic acid moiety of cyanocobalamin-d-carboxylic acid serves as a convenient handle for chemical conjugation, enabling the development of sophisticated molecular probes to investigate the interactions between cobalamins and their binding proteins. These proteins, such as intrinsic factor and transcobalamin, are crucial for the absorption and transport of vitamin B12 in the body. nih.govnih.gov

By attaching reporter molecules like fluorophores, biotin, or photoaffinity labels to the d-carboxylic acid group, researchers can create probes that allow for the sensitive detection and characterization of these binding interactions. For instance, a cobalamin activity-based probe (B12-ABP) has been developed to explore in vivo roles of vitamin B12 in microbial growth and regulation. nih.gov This probe can be used to identify new B12 protein targets in various microbes. nih.govasm.org

Surface plasmon resonance (SPR) is a powerful technique that has been employed to study the binding kinetics of cobalamin analogs to their transport proteins. nih.govimrpress.com Studies using SPR have demonstrated that even subtle modifications to the corrin (B1236194) ring can significantly impact binding affinity. imrpress.com For example, the binding affinities of nitrosylcobalamin and hydroxocobalamin (B81358) to recombinant human intrinsic factor have been compared, revealing differences in their interaction despite both being recognized by the protein. researchgate.net

Table 1: Examples of Chemically Modified Cobalamin Probes and Their Applications

Probe TypeReporter GroupApplication
Fluorescent ProbeFluorophoreVisualization and quantification of cobalamin uptake by cells.
Biotinylated ProbeBiotinAffinity purification of cobalamin-binding proteins.
Photoaffinity ProbePhotoreactive groupCovalent labeling and identification of amino acids in the binding site of proteins.
Activity-Based ProbeDiazirineIn vivo investigation of microbial growth, gene regulation, and identification of new protein targets. nih.govasm.org

Investigation of Structure-Activity Relationships in Cobalamin-Mediated Biological Processes

This compound and its derivatives are instrumental in dissecting the structure-activity relationships that govern the biological functions of cobalamins. By systematically modifying the d-propionamide side chain and observing the resulting effects on enzymatic activity or protein binding, researchers can gain insights into the specific molecular determinants of these processes. researchgate.netrsdjournal.org

The initial structural assignments of the monocarboxylic acid isomers of cyanocobalamin (B1173554), including the d-isomer, were challenging and required advanced two-dimensional NMR techniques for unambiguous confirmation. nih.gov These precise structural determinations are crucial for correctly interpreting the results of studies that use these modified cobalamins. nih.gov

The biological activity of cobalamin analogs can be significantly affected by chemical modifications, as these changes can disrupt their interactions with transport proteins like transcobalamin II. imrpress.com The study of these interactions is essential for understanding the bioavailability and metabolic fate of different cobalamin forms. nih.gov

Use as Reference Standards for Analytical Method Development and Validation in Pharmaceutical and Biochemical Research

In the pharmaceutical and biochemical fields, accurate quantification of cobalamins and their analogs is essential for quality control and research purposes. This compound serves as a valuable reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC). lgcstandards.comnih.gov

The availability of well-characterized reference standards is critical for ensuring the accuracy and reliability of these analytical methods. scientificlabs.iecerilliant.comnih.gov These methods are used to determine the purity of pharmaceutical preparations and to quantify cobalamin levels in various biological samples and fortified foods. scientificlabs.ieresearchgate.netaustinpublishinggroup.com For instance, reversed-phase HPLC methods have been developed and validated for the simultaneous estimation of different forms of vitamin B12 in dietary supplements and pharmaceutical dosage forms. nih.govpharmascholars.comresearchgate.net

Table 2: Analytical Techniques Utilizing Cobalamin Reference Standards

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Separation and quantification of different cobalamin analogs. nih.govresearchgate.net
UV-Visible SpectrophotometryQuantitative estimation of cobalamins in various formulations. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Sensitive and specific detection and quantification of cobalamins. cerilliant.com
Microbiological AssayDetermination of vitamin B12 activity based on microbial growth. europa.eu
Electrochemical BiosensorsSensitive and selective detection of vitamin B12. researchgate.net

Role as a Synthetic Intermediate for Novel Cobalamin Conjugates and Analogs for Targeted Research (e.g., molecular imaging probes)

The carboxylic acid functionality of this compound makes it a key synthetic intermediate for creating a diverse array of novel cobalamin conjugates and analogs. These custom-designed molecules are tailored for specific research applications, including the development of targeted drug delivery systems and molecular imaging probes. rsc.orgnih.gov

By attaching therapeutic agents or imaging agents to the d-carboxylic acid group, researchers can leverage the natural vitamin B12 uptake pathway to deliver these payloads to specific cells or tissues that overexpress cobalamin receptors, such as certain cancer cells. imrpress.comnih.gov This targeted approach has the potential to enhance the efficacy of treatments while minimizing off-target side effects.

Furthermore, the synthesis of cobalamin analogs with modified properties can provide valuable insights into the mechanisms of cobalamin-dependent enzymes and transport proteins. worldscientific.comnih.gov For example, radiolabeled somatostatin (B550006) analogs have been successfully used for cancer imaging and therapy, demonstrating the potential of targeted radiopharmaceuticals. mdpi.com

Exploration in Biomimetic Catalysis and Organometallic Chemistry Research

The unique organometallic nature of cobalamins, with a cobalt-carbon bond, has inspired research into their potential as catalysts in various chemical reactions. researchgate.netrsc.orgresearchgate.net this compound and its derivatives serve as model compounds for studying the fundamental principles of B12-dependent enzymatic reactions and for developing bioinspired catalytic systems. researchgate.netnih.gov

These biomimetic catalysts aim to replicate the remarkable efficiency and selectivity of natural enzymes in a non-biological context. researchgate.net Research in this area explores the use of modified cobalamins in green chemistry applications, such as the degradation of organic pollutants. researchgate.netnih.gov The organometallic chemistry of cobalamin derivatives is a rich field of study, with implications for understanding their redox properties and their roles as cofactors in enzymes. rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms in Cyanocobalamin D Carboxylic Acid Chemistry

Rational Design of Highly Selective Synthetic Routes for Individual Cobalamin Carboxylic Acid Isomers

The traditional method for producing cobalamin carboxylic acids involves the mild acid hydrolysis of cyanocobalamin (B1173554) (Vitamin B12). This process attacks the propionamide (B166681) side chains on the corrin (B1236194) ring, but it lacks specificity, resulting in a mixture of the b-, d-, and e-monocarboxylic acid isomers which are difficult to separate. nih.gov Cyanocobalamin-d-carboxylic acid is often an impurity or byproduct in the synthesis of the b-isomer. americanchemicalsuppliers.comsynzeal.com This lack of a selective and high-yield synthetic route is a major bottleneck for further research.

Emerging paradigms focus on the rational design of synthetic and chemoenzymatic pathways to produce individual isomers with high purity. mdpi.comnih.gov Future research directions include:

Enzyme-Catalyzed Synthesis: Identifying or engineering enzymes (e.g., amidases or proteases) that can selectively hydrolyze the d-propionamide side chain of the corrin ring while leaving the others intact. This could involve screening natural enzyme libraries or using directed evolution to create a bespoke catalyst.

Protecting Group Chemistry: Developing sophisticated chemical synthesis strategies that employ protecting groups to shield the b- and e-propionamide chains from hydrolysis, allowing for the specific modification of the d-position.

Total Synthesis Refinements: While the total synthesis of cobalamin is famously complex, future iterations could be designed to introduce a carboxylic acid group at the d-position during the assembly of the corrin ring, offering a direct, albeit challenging, route to the pure isomer.

Synthesis Strategies for Cobalamin Carboxylic Acids

StrategyDescriptionChallengesFuture Outlook
Non-Specific Acid HydrolysisMild acid treatment of Vitamin B12 to hydrolyze propionamide side chains. nih.govLow selectivity, produces a mixture of isomers (b, d, e), difficult purification.Largely obsolete for producing pure isomers for research.
Chemoenzymatic SynthesisUse of engineered or selected enzymes to catalyze specific side-chain hydrolysis.Discovering or engineering an enzyme with the required high specificity.A highly promising route for scalable and selective production.
Protecting Group-Assisted SynthesisChemical protection of non-target amide groups to direct modification to the d-position.Complex multi-step reactions, potential for low overall yield.Feasible for small-scale synthesis for specific research applications.

Advanced Computational Chemistry and Molecular Dynamics Simulations for Corrinoid Carboxylic Acid Structure and Reactivity

The structural complexity and flexibility of cobalamin derivatives present significant challenges for experimental characterization. Historically, even advanced techniques like X-ray and neutron diffraction have failed to unambiguously determine the precise location of the carboxyl group in these isomers. nih.gov Modern computational methods offer a powerful alternative to overcome these limitations.

The future of understanding this compound lies in the application of sophisticated computational tools:

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can model the electronic structure and dynamics of the molecule with high accuracy, providing insights into its conformational preferences, the pKa of the carboxylic acid group, and its interaction with solvent molecules. nih.gov

Deep Neural Network Potentials: By training deep learning models on accurate ab initio data, researchers can create highly efficient and precise force fields. nih.govresearchgate.net These models enable large-scale molecular dynamics simulations to explore rare events, such as conformational changes or binding/unbinding from a protein target, over longer timescales. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the study of the molecule's interaction with a biological environment, such as an enzyme's active site. The corrinoid itself can be treated with high-level quantum mechanics to accurately model its electronic behavior during a reaction, while the surrounding protein and solvent are modeled with more efficient classical mechanics. This can reveal the structural basis for its activity as a vitamin B12 antagonist or other potential functions. nih.gov

Computational Approaches for Corrinoid Research

TechniqueApplication to this compoundKey Insights
Ab Initio Molecular Dynamics (AIMD)Modeling the molecule's behavior in solution from first principles. nih.govAccurate pKa prediction, solvation structure, intramolecular hydrogen bonding.
Deep Neural Network PotentialsEfficiently exploring long-timescale dynamics. researchgate.netConformational landscape, binding free energies, mechanisms of action.
QM/MM SimulationsModeling interactions within a biological system (e.g., an enzyme). nih.govBinding mode analysis, catalytic mechanisms, rationale for antagonistic effects.

Discovery of Undiscovered Biological Functions or Interactions of Specific Cobalamin Acid Derivatives

The known biological role of cobalamin monocarboxylic acids is primarily as competitive antagonists of vitamin B12-dependent enzymes, such as methionine synthase and L-methylmalonyl-CoA mutase. oregonstate.edu However, this represents a narrow view of their potential bioactivity. The corrin ring is a versatile scaffold, and modification at the d-position could unlock entirely new functions.

Emerging research paradigms are focused on exploring this untapped potential:

Expanded Target Screening: Moving beyond known B12-dependent pathways to screen this compound and other derivatives against a wide range of proteins, including kinases, proteases, and nuclear receptors.

Nucleic Acid Interactions: Investigating the potential for these derivatives to interact with specific nucleic acid structures, such as G-quadruplexes or riboswitches, a known capability of other complex natural products. rsc.orgresearchgate.net

Scaffold for Novel Probes and Therapeutics: Using the d-carboxylic acid group as a chemical handle to conjugate other molecules. For example, it can be coupled to fluorescent dyes for cellular imaging, to cytotoxic agents for targeted drug delivery, or to metal chelators to create novel medical imaging agents, a strategy being explored with other B12 analogues. southcoastbiosciencesdtp.ac.ukgoogle.com

Integration with Synthetic Biology and Metabolic Engineering for Tailored Cobalamin Analog Production

The industrial production of vitamin B12 is exclusively microbial. Recent advances in metabolic engineering and synthetic biology have opened the door to creating engineered microorganisms that can produce tailored cobalamin analogs directly. mdpi.com This represents a paradigm shift from chemical modification of naturally produced B12 to de novo biological production of specific derivatives.

Key future research directions in this area include:

Engineered Biosynthetic Pathways: Researchers have successfully engineered hosts like Bacillus megaterium and Escherichia coli for enhanced cobalamin production by overexpressing biosynthetic genes and silencing competing pathways. nih.govnih.gov The next step is to introduce novel enzymes into these engineered strains that can perform the final modification step—for instance, an esterase or amidase that selectively converts a precursor into this compound.

Production of Precursors: A powerful strategy involves engineering a microbial strain to produce a metal-free intermediate, such as hydrogenobyric acid. southcoastbiosciencesdtp.ac.uk This precursor can be harvested and then chemically or biochemically treated to insert different metal ions or add specific side chains, providing a modular platform for generating a wide variety of corrinoid analogs, including the desired carboxylic acid isomers.

Methodological Advancements in High-Throughput Screening and Characterization of Corrinoid Libraries

To discover the new biological functions described in section 9.3, methods are needed to rapidly screen libraries of compounds against biological targets. High-throughput screening (HTS) provides the necessary automation and scale. ilabsolutions.comagilent.com The future in this domain involves creating dedicated corrinoid libraries and applying advanced screening and characterization techniques.

Emerging trends that will accelerate discovery include:

Creation of Corrinoid Libraries: The synthesis of individual, purified cobalamin derivatives, including this compound and its b- and e-isomers, to create focused compound libraries for screening. These could be supplemented with other synthetic analogs to explore a wider chemical space.

Advanced HTS Assays: Employing sophisticated HTS assays, such as cell-based phenotypic screens or biochemical assays against specific protein targets, to test corrinoid libraries for desired activities. agilent.comnih.gov

High-Throughput Characterization: Utilizing advanced analytical techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the rapid analysis of screening results. nih.gov This allows for direct measurement of enzymatic products from microbial colonies or other assay formats, dramatically increasing the speed of screening and hit identification. nih.gov

Q & A

Q. What are the optimal synthetic pathways for producing Cyanocobalamin-d-carboxylic acid with high purity?

Methodological Answer: Synthesis typically involves selective carboxylation of cyanocobalamin precursors under controlled pH (7.5–8.5) and temperature (25–40°C). Purity can be verified using reverse-phase HPLC with UV detection at 361 nm, referencing pharmacopeial protocols for cyanocobalamin derivatives . Yield optimization may require iterative adjustments to reaction time and protecting group strategies.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) are critical for structural elucidation. X-ray crystallography can resolve stereochemical ambiguities at the carboxylic acid substitution site, while infrared (IR) spectroscopy confirms functional group presence (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers differentiate this compound from its pseudo-cyanocobalamin analogs?

Methodological Answer: Employ ion-pair chromatography coupled with UV-Vis detection, as outlined in USP monographs for cyanocobalamin. Specificity is enhanced using cresol-based mobile phases to separate d-carboxylic acid derivatives from pseudo-analogs based on retention time and spectral divergence .

Advanced Research Questions

Q. What mechanistic insights explain the reduced enzymatic cofactor activity of this compound compared to native cyanocobalamin?

Methodological Answer: Use molecular dynamics (MD) simulations to model steric hindrance caused by the carboxylic acid group in the corrin ring. Validate hypotheses via in vitro assays with methylmalonyl-CoA mutase or methionine synthase, comparing kinetic parameters (Km, Vmax) between derivatives. Circular dichroism (CD) can track conformational changes in enzyme binding pockets .

Q. How do environmental factors (pH, light, temperature) influence the stability of this compound in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines. Monitor degradation via HPLC-UV and LC-MS to identify oxidation byproducts (e.g., hydroxocobalamin-d-carboxylic acid). Use Arrhenius modeling to predict shelf-life, ensuring controlled storage conditions (pH 4.5–5.5, 4°C, amber vials) .

Q. What strategies resolve contradictions in reported biological uptake efficiencies of this compound across cell models?

Methodological Answer: Perform comparative uptake assays (e.g., Caco-2 vs. HEK293 cells) with radiolabeled ⁵⁷Co derivatives. Control for variables like transporter expression (TCN2, CD320) using siRNA knockdowns. Apply multivariate regression to isolate confounding factors (e.g., serum protein interactions) .

Q. How can computational models predict the interaction of this compound with serum transport proteins?

Methodological Answer: Use density functional theory (DFT) to calculate binding energies between the carboxylic acid group and histidine residues in transcobalamin II. Validate predictions via surface plasmon resonance (SPR) to measure association/dissociation rates .

Methodological Frameworks

Q. What experimental designs are optimal for comparing this compound’s pharmacokinetics to other cobalamin analogs?

Methodological Answer: Adopt a crossover study design in animal models, with LC-MS/MS quantification of plasma and tissue concentrations. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance and ethical compliance .

Q. Which degradation pathways dominate under oxidative stress, and how can they be analytically tracked?

Methodological Answer: Expose the compound to hydrogen peroxide or radical initiators (e.g., AAPH). Use tandem MS (MS/MS) to identify hydroxylation or cleavage products. Quantify reactive oxygen species (ROS) via electron paramagnetic resonance (EPR) spin trapping .

Q. How to validate this compound’s compliance with pharmacopeial standards for impurity profiling?

Methodological Answer: Follow USP <905> uniformity of dosage units and ICH Q3A/B guidelines. Use validated HPLC methods with limits of detection (LOD) ≤0.1% for related substances. Cross-reference with reference standards from accredited providers (e.g., Pharmaffiliates PA 30 0081013) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.